molecular formula C11H11FO2 B13085798 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione

1-(4-Fluorophenyl)-2-methylbutane-1,3-dione

Cat. No.: B13085798
M. Wt: 194.20 g/mol
InChI Key: AFQIVNXEPBPZJZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by the presence of a fluorophenyl group attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione typically involves the reaction of 4-fluoroacetophenone with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-2-methylbutane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione is unique due to its specific combination of a fluorophenyl group and a butane-1,3-dione backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methylbutane-1,3-dione

InChI

InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-7H,1-2H3

InChI Key

AFQIVNXEPBPZJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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